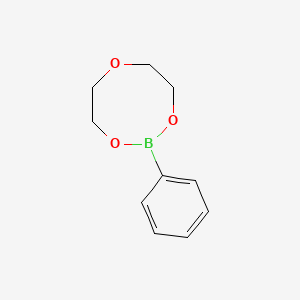
2-Phenyl-1,3,6,2-trioxaborocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3,6,2-trioxaborocane is a boron-containing heterocyclic compound It is characterized by a unique structure that includes a boron atom integrated into a cyclic framework with oxygen and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,2-trioxaborocane typically involves the reaction of phenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction of phenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water, leading to the formation of the cyclic boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3,6,2-trioxaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid and other boron-containing species.
Reduction: Reduction reactions can convert the boronate ester to boronic acid derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Boronic acid derivatives.
Substitution: Substituted phenylboronic esters.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3,6,2-trioxaborocane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3,6,2-trioxaborocane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-nitrogen and boron-oxygen bonds. This property is exploited in various chemical reactions and applications, including catalysis and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3,2-dioxaborolane: Another boron-containing heterocycle with similar reactivity but different structural properties.
Phenylboronic acid: A simpler boron compound used in similar applications but lacks the cyclic structure of 2-Phenyl-1,3,6,2-trioxaborocane.
Uniqueness
This compound is unique due to its cyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
53690-21-4 |
|---|---|
Molekularformel |
C10H13BO3 |
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
2-phenyl-1,3,6,2-trioxaborocane |
InChI |
InChI=1S/C10H13BO3/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5H,6-9H2 |
InChI-Schlüssel |
GBHHVJXIOJPKDB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCOCCO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


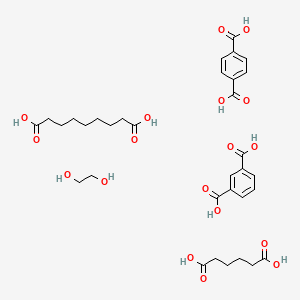

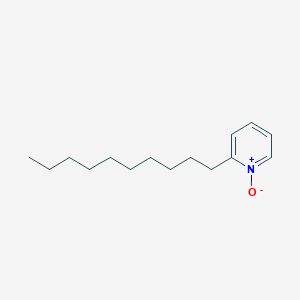
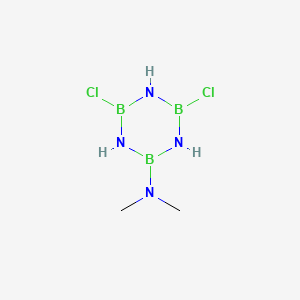
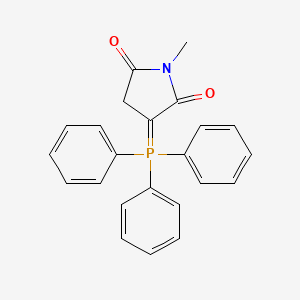
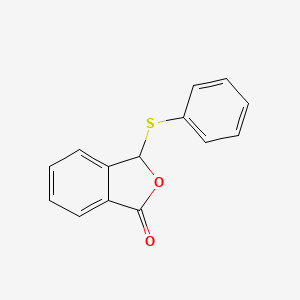
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
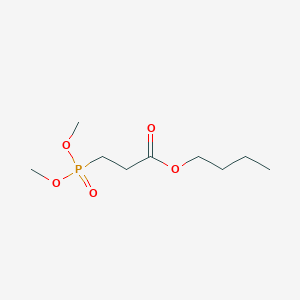


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
